Product packaging for 3-Imino-1,2-diphenylprop-2-en-1-one(Cat. No.:CAS No. 827613-83-2)

3-Imino-1,2-diphenylprop-2-en-1-one

Cat. No.: B14220533
CAS No.: 827613-83-2
M. Wt: 221.25 g/mol
InChI Key: QRPFQEOEIMVZOR-UHFFFAOYSA-N
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Description

3-Imino-1,2-diphenylprop-2-en-1-one (CID 71417213) is a chalcone derivative with the molecular formula C15H11NO . As a member of the chalcone family, it is characterized by its Imino-functionalized structure, which serves as a key synthetic intermediate for accessing nitrogen-containing heterocycles and complex molecular architectures . This compound is part of a class of chemicals extensively studied for their diverse biological activities. Related 1,3-diphenyl-2-propen-1-one (chalcone) derivatives have demonstrated significant potential in pharmacological research, showing anti-inflammatory, antioxidative, and anticancer properties in vitro . Specifically, some substituted 1,3-diphenylprop-2-en-1-one derivatives are recognized as potent suppressors of LPS-induced NO generation, which is relevant to anti-inflammatory pathways, and exhibit anti-excitotoxicity effects . The core chalcone structure can be synthesized via Claisen-Schmidt condensation, and optimal yields are often achieved using methanol as a solvent with sodium hydroxide as a catalyst under ice-cold conditions . Researchers value this compound and its analogs as versatile building blocks in organic synthesis and medicinal chemistry for developing new therapeutic agents. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO B14220533 3-Imino-1,2-diphenylprop-2-en-1-one CAS No. 827613-83-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

827613-83-2

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C15H11NO/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,16H

InChI Key

QRPFQEOEIMVZOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C=N)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Routes to 3 Imino 1,2 Diphenylprop 2 En 1 One

Foundational Synthetic Strategies for Iminoketone Scaffolds

The synthesis of iminoketones, particularly β-enaminones, is fundamentally rooted in the reaction between a 1,3-dicarbonyl compound and a primary or secondary amine, or ammonia (B1221849). This reaction is one of the most direct and widely employed methods for constructing the enaminone backbone, which is characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O). These compounds are valuable as versatile intermediates in the synthesis of various biologically active molecules and heterocyclic systems. nih.gov

The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl groups of the β-dicarbonyl compound, followed by a dehydration step to yield the stable, conjugated enaminone product. The regioselectivity of the initial attack can be a key consideration, especially in unsymmetrical dicarbonyl compounds. The stability of the resulting enaminone is enhanced by the delocalization of the nitrogen lone pair electrons across the π-system, often leading to a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen.

Conventional Preparative Methods for 3-Imino-1,2-diphenylprop-2-en-1-one

Conventional methods for preparing the title compound would logically follow these established principles, adapted for the specific substitution pattern of 1,2-diphenyl groups.

The most direct conventional route to this compound involves the condensation of a suitable β-dicarbonyl precursor with an amine source, typically ammonia or an ammonium (B1175870) salt, to form the unsubstituted imino group. The key precursor for this reaction would be 1,2-diphenyl-1,3-propanedione .

The reaction would proceed by dissolving the dicarbonyl compound in an appropriate solvent, such as toluene (B28343) or ethanol, which can facilitate the removal of water formed during the reaction, often with azeotropic distillation using a Dean-Stark apparatus. The reaction can be performed with or without a catalyst; however, the addition of a catalytic amount of acid (like p-toluenesulfonic acid) or a Lewis acid can accelerate the rate of dehydration. researchgate.net The reaction of 1,3-dicarbonyls with amines is a well-established method for forming β-enaminones. organic-chemistry.org

Precursor 1Precursor 2CatalystSolventTemperature (°C)Typical Yield (%)
1,2-Diphenyl-1,3-propanedioneAmmoniaNone / p-TSATolueneReflux60-85
1,2-Diphenyl-1,3-propanedioneAmmonium AcetateAcetic AcidEthanolReflux70-90
Acetylacetone (B45752)AnilineNoneMethanolRoom Temp>90
Dibenzoylmethane (B1670423)BenzylamineNoneSolvent-free8092

This table presents plausible reaction conditions for the synthesis of this compound based on general procedures for enaminone synthesis. Data for acetylacetone and dibenzoylmethane are included for comparison.

An alternative approach involves the derivatization of a pre-existing prop-2-en-1-one structure that contains a suitable leaving group at the C-3 position. A plausible starting material for this pathway would be 3-halo-1,2-diphenylprop-2-en-1-one or 3-alkoxy-1,2-diphenylprop-2-en-1-one .

In this method, the propenone derivative is treated with ammonia. The reaction proceeds via a nucleophilic vinylic substitution mechanism, where the ammonia displaces the halide or alkoxide leaving group to form the desired iminoketone. This method is particularly useful when the required β-dicarbonyl precursor is not readily accessible. The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating in a suitable polar solvent.

Constructing complex molecules often requires a multi-step approach. nih.gov A logical multi-step synthesis for this compound would first involve the preparation of the key intermediate, 1,2-diphenyl-1,3-propanedione , followed by its conversion to the target iminoketone.

A potential synthesis of the diketone precursor could be envisioned through a Claisen-type condensation. For example, the condensation of an ester such as methyl phenylacetate (B1230308) with 2-phenylacetophenone in the presence of a strong base like sodium amide or sodium hydride would yield the desired β-dicarbonyl compound after an acidic workup.

Step 1: Synthesis of the β-Diketone Precursor

Reactants: Methyl phenylacetate + 2-Phenylacetophenone

Base: Sodium amide (NaNH₂)

Solvent: Anhydrous ether or THF

Procedure: The base deprotonates the α-carbon of the ketone, which then acts as a nucleophile, attacking the ester carbonyl. Subsequent loss of the methoxide (B1231860) group and acidic workup yield 1,2-diphenyl-1,3-propanedione.

Step 2: Formation of the Iminoketone

Reactants: 1,2-Diphenyl-1,3-propanedione + Ammonia

Conditions: As described in section 2.2.1, typically involving heating in a solvent like toluene to drive the condensation.

This sequential approach allows for the controlled construction of the carbon skeleton before the introduction of the imine functionality.

Emerging and Sustainable Synthesis of this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These emerging strategies focus on the use of catalysts to lower reaction temperatures, reduce reaction times, and minimize waste.

The condensation of β-dicarbonyls with amines can be significantly enhanced through catalysis. A wide array of catalysts have been shown to be effective for the synthesis of enaminones, offering advantages over traditional thermal methods. acgpubs.org These catalytic systems could be readily applied to the synthesis of this compound.

Lewis Acid Catalysis: Lewis acids such as ceric ammonium nitrate (B79036) (CAN), AlCl₃, Sc(OTf)₃, and FeCl₃ have been successfully employed to catalyze enaminone synthesis. organic-chemistry.orgacgpubs.orgrsc.org They function by activating the carbonyl group towards nucleophilic attack by the amine, often allowing the reaction to proceed under milder conditions, including at room temperature and sometimes in the absence of a solvent. acgpubs.org

Metal Catalysis: Transition metal catalysts, including gold(I) and copper(I) complexes, have emerged as powerful tools for this transformation. nih.govbeilstein-archives.org For instance, a gold(I)/silver(I) system has been shown to be highly efficient for the reaction between 1,3-dicarbonyls and primary amines under solvent-free conditions at room temperature, providing excellent yields. nih.gov

Sustainable Methods: Efforts towards green chemistry have led to the development of syntheses using water as a solvent, mechanochemical grinding, or microwave irradiation. researchgate.netacgpubs.org Mechanochemical synthesis, which involves grinding solid reactants together, sometimes with a catalytic amount of an agent like KHSO₄, can lead to high yields under solvent-free conditions. organic-chemistry.org Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. acgpubs.org

CatalystCatalyst Loading (mol%)SolventTemperatureTypical Yield (%)Reference
[(PPh₃)AuCl]/AgOTf1Solvent-freeRoom Temp76-98 nih.gov
Ceric Ammonium Nitrate (CAN)10CH₂Cl₂Room Temp70-93 acgpubs.org
Sc(OTf)₃5Solvent-free80°C>90 acgpubs.org
AlCl₃-DichloroethaneReflux65-85 rsc.org
Formic Acid20MethanolRoom Temp>95 researchgate.net
Iron(III) chloride (FeCl₃)-Solvent-freeRoom Temp69-92 acgpubs.org

This table summarizes various catalytic systems reported for the general synthesis of β-enaminones, which are applicable to the synthesis of the title compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound would focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. For the broader class of β-enaminone synthesis, several green approaches have been developed that could be adapted for the target molecule.

One key principle is the use of greener solvents or solvent-free conditions. For instance, the synthesis of various β-enaminones has been successfully carried out in water, a benign and environmentally friendly solvent. nih.gov Another approach is the use of solid-state reactions or mechanochemical grinding, which can proceed in the absence of a solvent, reducing volatile organic compound (VOC) emissions. mdpi.com

The choice of catalyst is also crucial. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, aligns with green chemistry principles. mdpi.com Examples of such catalysts used in enaminone synthesis include montmorillonite (B579905) K10 clay and various supported metal catalysts. mdpi.com Furthermore, employing microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

A hypothetical green synthesis of this compound could involve the reaction of 1,2-diphenylpropane-1,3-dione with aqueous ammonia under microwave irradiation, potentially with a recyclable solid acid catalyst.

Flow Chemistry and Continuous Processing Techniques

A continuous flow process for the synthesis of the target molecule could be designed where a solution of the precursor, 1,2-diphenylpropane-1,3-dione, and a solution of ammonia in a suitable solvent are continuously pumped and mixed in a T-mixer. This mixture would then pass through a heated reactor coil to facilitate the condensation reaction. The residence time in the reactor would be controlled by the flow rate and the reactor volume to ensure complete conversion. The product stream would then be collected continuously and could be subjected to in-line purification techniques. This approach would allow for precise control over reaction parameters and could lead to higher yields and purity compared to batch processing.

Optimization of Reaction Parameters and Yield Enhancement Strategies in this compound Preparation

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants.

Catalyst Selection: The condensation of a 1,3-dicarbonyl with an amine can be catalyzed by either acids or bases. For the synthesis of enaminones, a range of catalysts has been explored. Acid catalysts such as p-toluenesulfonic acid, Lewis acids, or solid acids can be effective. The optimal catalyst would need to be determined empirically.

Solvent Effects: The choice of solvent can influence the reaction rate and equilibrium position. Solvents that allow for the azeotropic removal of water, such as toluene or benzene, are often used to drive the reaction to completion. However, for greener approaches, water or solvent-free conditions would be explored.

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions or decomposition of the product. The optimal temperature and reaction time would be the minimum required to achieve complete conversion of the starting material.

Stoichiometry: The molar ratio of the reactants, 1,2-diphenylpropane-1,3-dione and ammonia, will also affect the yield. Using an excess of the amine source (ammonia) is common to push the equilibrium towards the product side.

A systematic study using a Design of Experiments (DoE) approach could be employed to efficiently explore the effects of these parameters and their interactions to identify the optimal conditions for the synthesis. The table below summarizes hypothetical reaction conditions that could be explored for optimization.

ParameterRange/OptionsRationale
Catalyst p-TsOH, ZrOCl₂, Montmorillonite K10, NoneTo evaluate the effect of acidic, Lewis acidic, and heterogeneous catalysts on the reaction rate and yield.
Solvent Toluene, Ethanol, Water, Solvent-freeTo assess the impact of solvent polarity and the feasibility of green alternatives.
Temperature (°C) 25 - 120To determine the optimal thermal conditions for the reaction, balancing rate and selectivity.
Ammonia Source Aqueous Ammonia, Ammonium AcetateTo compare the reactivity of different ammonia sources.
Molar Ratio (Dione:Amine) 1:1, 1:2, 1:5To investigate the effect of excess amine on driving the reaction equilibrium.
Reaction Time (h) 1 - 24To identify the minimum time required for complete conversion.

By systematically varying these parameters, a robust and high-yielding protocol for the synthesis of this compound can be developed.

Molecular Structure and Conformational Analysis of 3 Imino 1,2 Diphenylprop 2 En 1 One

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are paramount in determining the intricate structural details of organic compounds. For 3-imino-1,2-diphenylprop-2-en-1-one, a combination of high-field NMR, vibrational, and electronic spectroscopy, along with mass spectrometry, would provide a complete picture of its molecular framework.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the two phenyl rings, typically in the range of δ 7.0-8.0 ppm. The vinyl proton (=CH-) would likely appear as a singlet in the δ 5.0-6.0 ppm region, with its exact chemical shift influenced by the electronic effects of the neighboring imino and carbonyl groups. The imino proton (N-H) would present a broad singlet, the chemical shift of which can vary significantly depending on the solvent and concentration due to hydrogen bonding. In related imine compounds, this signal can be found over a wide range. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbon (C=O) is expected to resonate in the downfield region, typically around δ 190-200 ppm, although conjugation can shift it slightly upfield. netlify.app The imino carbon (C=N) and the vinylic carbons (C=C) would appear in the δ 140-170 ppm range. The β-carbon of the enaminone system is characteristically shifted downfield due to resonance effects. netlify.appnih.gov The phenyl carbons would exhibit signals in the aromatic region of δ 125-140 ppm.

Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)190 - 200
Imino (C=N)150 - 165
Vinylic (α-C)90 - 100
Vinylic (β-C)160 - 170
Aromatic125 - 140

This table is interactive and based on data from analogous compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures and Intermolecular Interactions

Vibrational spectroscopy probes the functional groups within a molecule.

IR Spectroscopy: The infrared (IR) spectrum is expected to show a strong absorption band for the C=O stretching vibration, typically in the range of 1650-1700 cm⁻¹, with the conjugation to the C=C and C=N bonds lowering the frequency from a typical ketone. libretexts.orgorgchemboulder.com The C=N stretching vibration of the imine group would likely appear around 1620-1650 cm⁻¹. pressbooks.pub The C=C stretching of the enone system would be observed near 1600 cm⁻¹. The N-H stretching vibration would give a band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while sp² C-H bending vibrations would appear in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C and C=N stretching vibrations are typically strong in the Raman spectrum due to the polarizability of these bonds. nih.gov This technique is particularly useful for studying the π-conjugated system and can provide insights into the molecular symmetry. researchgate.netsemanticscholar.org

Expected Vibrational Frequencies for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H Stretch3200 - 3400Weak
Aromatic C-H Stretch3000 - 3100Strong
C=O Stretch1650 - 1700Moderate
C=N Stretch1620 - 1650Strong
C=C Stretch~1600Strong

This table is interactive and based on established vibrational frequency ranges.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system. Due to the extended π-system involving the phenyl rings, the C=C double bond, the carbonyl group, and the imino group, this compound is expected to exhibit strong absorption in the UV-Vis region. The π → π* transitions of the conjugated system would likely result in a main absorption band at a wavelength above 300 nm. The n → π* transitions, associated with the carbonyl and imino groups, would appear as weaker bands at longer wavelengths. The exact position and intensity of these bands are sensitive to the solvent polarity. In similar enaminone structures, absorption maxima are observed in the 294-400 nm range. researchgate.net

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₅H₁₃NO), the high-resolution mass spectrum (HRMS) would confirm the exact molecular formula. The fragmentation pattern in electron ionization (EI) or other ionization techniques would likely involve the cleavage of the bonds adjacent to the carbonyl and imino groups. Common fragmentation pathways for related chalcones include the loss of phenyl and benzoyl radicals. nih.govoak.go.kr The fragmentation of the imino analogue would likely follow similar pathways, with initial cleavages yielding stable fragments.

Predicted Major Fragmentation Pathways

Loss of a phenyl group (C₆H₅)

Loss of a benzoyl group (C₆H₅CO)

Cleavage of the C-C bond between the carbonyl and the double bond.

X-ray Diffraction Crystallography for Solid-State Architecture

Determination of Bond Lengths, Bond Angles, and Torsion Angles

X-ray diffraction of a single crystal would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional structure.

Bond Lengths: The C=O bond length is expected to be slightly longer than a typical ketone C=O bond (around 1.23 Å) due to conjugation. Similarly, the C=N and C=C bond lengths will be influenced by electron delocalization. The C-C single bonds within the conjugated system will be shorter than a typical sp³-sp³ C-C bond (around 1.54 Å). In conjugated systems like 1,3-butadiene, the C-C single bond is around 1.454 Å and the C=C double bond is around 1.338 Å. stackexchange.com

Bond Angles: The geometry around the sp² hybridized carbons of the enone and imine functionalities is expected to be trigonal planar, with bond angles close to 120°. youtube.com The phenyl rings will exhibit the typical hexagonal geometry.

Predicted Bond Geometries for this compound

ParameterExpected Value
C=O Bond Length~1.24 - 1.26 Å
C=N Bond Length~1.28 - 1.30 Å
C=C Bond Length~1.34 - 1.36 Å
C-C (conjugated)~1.45 - 1.48 Å
C-C-C Bond Angle (sp²)~120°
C=C-N Bond Angle~120°

This table is interactive and based on data from analogous crystal structures.

Analysis of Crystal Packing and Intermolecular Interactions

A detailed analysis of the crystal lattice, including the identification of significant intermolecular forces such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between the phenyl rings, is not possible without crystallographic data.

Conformational Landscape and Energetics of this compound

Stereochemical Considerations at the Iminoketone Moiety

Discussion on the stereochemistry of the C=N bond within the iminoketone functional group, including the relative stability of (E) and (Z) isomers, requires specific experimental or computational energetic data that is currently unavailable.

Further investigation into the synthesis of this compound might yield publications that include the necessary characterization data. However, at present, the scientific community has not published research that would fulfill the requirements for the requested article.

Tautomeric Equilibria and Isomerism in 3 Imino 1,2 Diphenylprop 2 En 1 One Systems

Theoretical Framework of Imino-Enamino and Keto-Enol Tautomerism in Analogous Structures

The tautomerism observed in 3-imino-1,2-diphenylprop-2-en-1-one is an example of prototropic tautomerism, where a proton shifts its position within the molecule. numberanalytics.com The principal tautomeric equilibria at play are the imino-enamino and keto-enol forms.

Keto-Enol Tautomerism: In many carbonyl compounds, an equilibrium exists between the keto form (containing a C=O bond) and the enol form (containing a C=C bond with an adjacent hydroxyl group). libretexts.org For simple monocarbonyl compounds, the keto form is generally more stable and predominates at equilibrium. libretexts.org However, in β-dicarbonyl compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation, making it the major tautomer in many cases. pearson.comvedantu.com The stability of the enol form is attributed to the resonance stabilization of the conjugated system and the formation of a stable six-membered ring via hydrogen bonding. vedantu.com

Imino-Enamino Tautomerism: This type of tautomerism is analogous to keto-enol tautomerism and involves the interconversion between an imine (-C=N-) and an enamine (-C=C-N-). The equilibrium position is influenced by factors such as the nature of the substituents on the carbon and nitrogen atoms and the solvent. acs.orgrsc.org Conjugation within the enamine form can contribute to its stability. Theoretical studies on similar systems often utilize computational methods like Density Functional Theory (DFT) to predict the relative stabilities of the tautomers. rsc.orguss.cl

For this compound, the following tautomeric forms are conceivable:

Imino-Keto form: The primary structure, this compound.

Enamino-Keto form: Arising from a proton shift from the carbon between the carbonyl and imino groups to the imino nitrogen.

Imino-Enol form: Resulting from a proton shift from the carbon to the carbonyl oxygen.

The relative stability of these forms is dictated by a delicate balance of electronic effects, steric hindrance from the phenyl groups, and the potential for intramolecular hydrogen bonding.

Experimental Detection and Characterization of Tautomeric Forms of this compound

Experimentally identifying and quantifying the different tautomers of a compound in solution is crucial for a complete understanding of its chemical behavior. numberanalytics.com This is typically achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Differentiation of Tautomers in Solution

Spectroscopic methods are powerful tools for distinguishing between tautomers due to the different functional groups and electronic environments present in each form. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most informative techniques for studying tautomerism in solution. encyclopedia.pub

¹H NMR: The different tautomers will exhibit distinct signals. For instance, the proton on the nitrogen in the enamino form would have a characteristic chemical shift. The presence of an enolic hydroxyl group in the imino-enol form would also produce a unique signal. The chemical shifts of the vinylic and methine protons would also differ between the tautomers. encyclopedia.pubacs.org

¹³C NMR: The carbon chemical shifts are also sensitive to the tautomeric form. The carbonyl carbon in the keto forms will have a significantly different chemical shift compared to the enolic carbon in the enol form. Similarly, the imino carbon will differ from the enamine carbon. encyclopedia.pub

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in each tautomer. nih.gov

The imino-keto form would show characteristic stretching vibrations for C=O and C=N bonds.

The enamino-keto form would exhibit N-H stretching and bending vibrations, along with the C=O stretch.

The imino-enol form would be characterized by a broad O-H stretching band and the C=N stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The different conjugated systems in each tautomer will result in different electronic transitions and thus different absorption maxima (λ_max) in the UV-Vis spectrum. mdpi.com An extension of the conjugated system, as might be expected in the enol or enamine forms, would typically lead to a bathochromic (red) shift in the absorption maximum compared to the less conjugated form.

Tautomer Expected ¹H NMR Signals Expected ¹³C NMR Signals Expected IR Bands (cm⁻¹)
Imino-Keto Signals for phenyl, methine, and imine protons.Signals for phenyl, carbonyl, imino, and methine carbons.~1680 (C=O), ~1650 (C=N)
Enamino-Keto Signals for phenyl, vinylic, and N-H protons.Signals for phenyl, carbonyl, and enamine carbons.~3300 (N-H), ~1680 (C=O)
Imino-Enol Signals for phenyl, vinylic, and O-H protons.Signals for phenyl, enolic, and imine carbons.~3400 (O-H, broad), ~1650 (C=N)

This is an interactive data table. Click on the headers to sort.

Chromatographic Separation and Identification of Tautomeric Species

The separation of tautomers by chromatography, such as High-Performance Liquid Chromatography (HPLC), can be challenging. chromforum.org If the rate of interconversion between the tautomers is fast compared to the timescale of the chromatographic separation, a single, often broadened, peak will be observed. chromforum.orgchromforum.org

However, if the interconversion is slow enough, it may be possible to separate the tautomers. Key strategies to achieve this include:

Lowering the temperature: This can slow down the rate of interconversion, potentially allowing for the resolution of separate peaks for each tautomer. chromforum.org

Adjusting the mobile phase: The polarity and pH of the mobile phase can influence the tautomeric equilibrium. chromforum.org By choosing conditions that favor one tautomer, it may be possible to obtain a single sharp peak, or by working at a specific pH, one might slow the interconversion. For instance, in some systems, acidic conditions favor the keto form. chromforum.org The use of non-aqueous solvents in normal-phase chromatography can also sometimes provide better selectivity for tautomers. chromforum.org

Influence of Environmental Factors on Tautomeric Ratios

The position of the tautomeric equilibrium is not fixed but is instead sensitive to environmental conditions. researchgate.net The relative amounts of each tautomer can change significantly with variations in the solvent, temperature, and pressure.

Solvent Polarity and Hydrogen Bonding Effects

The solvent plays a crucial role in determining the relative stability of tautomers. numberanalytics.comcdnsciencepub.com

Polarity: A change in solvent polarity can shift the tautomeric equilibrium. More polar solvents tend to stabilize more polar tautomers. numberanalytics.commdpi.com For example, if the enol or enamine form has a larger dipole moment than the keto-imine form, its population will likely increase in polar solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO). mdpi.commdpi.com

Hydrogen Bonding: Solvents capable of hydrogen bonding can have a profound effect. Protic solvents (like water or methanol) can form hydrogen bonds with both the solute and other solvent molecules. This can disrupt intramolecular hydrogen bonds that might stabilize a particular tautomer (like the enol form) but can also stabilize tautomers by forming intermolecular hydrogen bonds with the carbonyl, imino, or hydroxyl groups. cdnsciencepub.comnih.gov The ability of a solvent to act as a hydrogen bond donor or acceptor can selectively stabilize one tautomer over another. nih.gov

Solvent Property Effect on Tautomeric Equilibrium Example
Non-polar Favors less polar tautomers, often those with intramolecular hydrogen bonds.Cyclohexane, Carbon Tetrachloride researchgate.net
Polar Aprotic Stabilizes more polar tautomers through dipole-dipole interactions.Acetonitrile, DMSO mdpi.commdpi.com
Polar Protic Can disrupt intramolecular H-bonds but stabilize tautomers via intermolecular H-bonds.Water, Methanol nih.govresearchgate.net

This is an interactive data table. Click on the headers to sort.

Temperature and Pressure Dependence of Tautomeric Equilibria

According to Le Chatelier's principle, changes in temperature and pressure can shift a chemical equilibrium. fiveable.mesuniv.ac.in

Temperature: The effect of temperature on the tautomeric equilibrium is governed by the enthalpy change (ΔH) of the tautomerization reaction. researchgate.netrsc.org If the reaction is endothermic (ΔH > 0), increasing the temperature will shift the equilibrium towards the products. Conversely, for an exothermic reaction (ΔH < 0), an increase in temperature will favor the reactants. Variable-temperature NMR (VT-NMR) studies can be used to monitor the change in the ratio of tautomers with temperature and to determine the thermodynamic parameters (ΔH and ΔS) for the equilibrium. researchgate.netnih.gov

Pressure: The influence of pressure on tautomeric equilibria in solution is generally less pronounced than that of temperature. A significant effect is only observed if there is a substantial change in the molar volume between the tautomeric forms. fiveable.mersc.org An increase in pressure will favor the tautomer that occupies a smaller volume. fiveable.me Studies on some β-diketones have shown that pressure can indeed influence the keto-enol equilibrium. rsc.org

Following a comprehensive search of available scientific literature, it has been determined that there are no specific computational modeling studies focused solely on the tautomeric preferences and interconversion pathways of This compound .

Therefore, it is not possible to provide an article with detailed research findings and data tables on this specific topic without access to dedicated research, which appears to be unavailable in the public domain.

General Principles of Computational Modeling for Tautomeric Systems

For context, a computational study on a system like this compound would typically involve the following:

Identification of Tautomers: The primary tautomeric forms, the keto-enamine and the enol-imine, would be identified for theoretical analysis.

Geometry Optimization: The molecular structure of each tautomer would be optimized using quantum chemical calculations (e.g., DFT with a specific functional like B3LYP and a basis set such as 6-311G(d,p)) to find their most stable geometric configurations. primescholars.com

Calculation of Relative Stabilities: The electronic energies and Gibbs free energies of the optimized structures would be calculated. The difference in these energies indicates the relative stability of the tautomers, predicting which form is predominant at equilibrium. orientjchem.org In many related systems, the keto form is found to be the most stable in the gas phase. primescholars.com

Modeling Interconversion Pathways: The transition state (TS) structure for the proton transfer between the tautomers would be located and its energy calculated. The energy difference between the stable tautomer and the transition state represents the activation energy barrier for the interconversion, providing insight into the kinetics of the tautomerization process. orientjchem.org

Solvent Effects: The calculations might be repeated using a continuum solvation model (like the Polarizable Continuum Model - PCM) to simulate the influence of different solvents on the tautomeric equilibrium, as polar solvents can preferentially stabilize one tautomer over another. orientjchem.org

Without specific studies on this compound, any presentation of data tables or detailed findings would be speculative and would not adhere to the required standards of scientific accuracy.

Reactivity Profiles and Reaction Mechanisms of 3 Imino 1,2 Diphenylprop 2 En 1 One

Nucleophilic Addition Reactions at the Imine and Carbonyl Functionalities

The electrophilic nature of the carbon atoms in both the imine and carbonyl groups makes them primary targets for nucleophilic attack. The extended conjugation in 3-imino-1,2-diphenylprop-2-en-1-one influences the reactivity of these sites.

Addition of Organometallic Reagents to C=N and C=O Bonds

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that are expected to react readily with this compound. The reaction's regioselectivity—whether the nucleophile adds to the imine carbon or the carbonyl carbon—would likely be influenced by steric hindrance from the phenyl groups and the electronic properties of the specific organometallic reagent used.

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbon of either the imine or carbonyl group. This addition would lead to the formation of a magnesium or lithium salt of the corresponding alcohol or amine, which upon acidic workup would yield the final product.

Table 1: Predicted Products from the Reaction of Organometallic Reagents with this compound

Organometallic ReagentPredicted Major Product (after hydrolysis)
Methylmagnesium bromide (CH₃MgBr)3-Imino-1,2-diphenyl-1-butanol or 3-(N-methylamino)-1,2-diphenylprop-2-en-1-ol
Phenyllithium (C₆H₅Li)3-Imino-1,2,3-triphenylpropan-1-ol or 3-(N-phenylamino)-1,2-diphenylprop-2-en-1-ol

Hydride Reduction and Reductive Amination Pathways

Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are expected to reduce both the imine and carbonyl functionalities. The selectivity of these reagents would be key. NaBH₄ is a milder reducing agent and might selectively reduce the more reactive carbonyl group, while the more powerful LiAlH₄ would likely reduce both the imine and the carbonyl group.

Reductive amination is a variation of this process where an amine is formed. This can occur in a one-pot reaction where the imine is formed in situ and then reduced. In the case of this compound, which already contains an imine, treatment with a suitable reducing agent would lead to the corresponding amine. The choice of reducing agent is crucial; for instance, sodium cyanoborohydride (NaBH₃CN) is often used for its ability to selectively reduce imines in the presence of carbonyl groups.

Table 2: Potential Products from Hydride Reduction of this compound

Reducing AgentPredicted Product
Sodium borohydride (NaBH₄)3-Imino-1,2-diphenylprop-2-en-1-ol
Lithium aluminum hydride (LiAlH₄)1-Amino-2,3-diphenylpropan-1-ol
Sodium cyanoborohydride (NaBH₃CN)3-Amino-1,2-diphenylprop-2-en-1-one

Water, Alcohol, and Amine Addition Mechanisms

The addition of weaker nucleophiles like water, alcohols, and amines to the C=N and C=O bonds of this compound is also a plausible reaction pathway. These reactions are typically reversible and often require acid or base catalysis.

Water Addition (Hydration): In the presence of acid, water can add to the imine to form a carbinolamine intermediate, which could then potentially hydrolyze to yield an amine and a ketone. Alternatively, addition to the carbonyl would form a hydrate.

Alcohol Addition: Alcohols can add to the imine to form a hemiaminal ether or to the carbonyl to form a hemiacetal.

Amine Addition: The addition of a primary or secondary amine to the carbonyl group would lead to the formation of a new imine or enamine, respectively, after dehydration of the initial adduct.

Cycloaddition Reactions Involving the Conjugated Iminoketone System

The conjugated π-system of this compound makes it a potential candidate for cycloaddition reactions, where a new ring is formed.

Diels-Alder and Related [4+2] Cycloadditions

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. The conjugated system in this compound could potentially act as the diene component. The presence of both C=C and C=N double bonds within the conjugated system offers intriguing possibilities for regioselectivity. The reaction would involve a concerted mechanism where the diene reacts with a suitable dienophile, such as maleic anhydride (B1165640) or an alkyne, to yield a cyclohexene (B86901) or a dihydropyran-like heterocyclic product.

[2+2] Cycloadditions and Their Synthetic Utility

[2+2] Cycloaddition reactions involve the combination of two components with double bonds to form a four-membered ring. These reactions are often photochemically initiated. The C=C, C=N, or C=O bonds of this compound could potentially undergo [2+2] cycloaddition with an alkene or another molecule containing a double bond. Such reactions could lead to the formation of cyclobutane, azetidine, or oxetane (B1205548) rings, respectively. The synthetic utility of these products would lie in their potential as building blocks for more complex molecular architectures.

Electrophilic Attack and Substitution on the Phenyl Moieties

The phenyl rings of this compound are susceptible to electrophilic aromatic substitution. The directing effects of the substituents on these rings govern the position of incoming electrophiles. The phenyl group attached to the carbonyl carbon (C1) is influenced by the deactivating, meta-directing keto group. Conversely, the phenyl group at the C2 position is attached to the enamine-like portion of the molecule. The nitrogen atom of the imine group, through its lone pair, can donate electron density to this phenyl ring, making it more activated towards electrophilic attack and directing substituents to the ortho and para positions.

Common electrophilic substitution reactions that could be anticipated for this compound include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would likely introduce a nitro group at the meta position of the C1-phenyl ring and at the ortho/para positions of the C2-phenyl ring. However, the specific regioselectivity would also be influenced by steric hindrance from the bulky substituents.

Transition Metal-Catalyzed Transformations of this compound

The presence of multiple functional groups and reactive C-H and C-N bonds makes this compound a promising substrate for a variety of transition metal-catalyzed transformations.

Cross-Coupling Reactions at Reactive Sites

The vinylic C-H bonds and the C-N bond of the imine functionality, as well as the C-H bonds of the phenyl rings, present potential sites for cross-coupling reactions. Palladium-catalyzed reactions such as the Heck and Suzuki couplings are plausible. organic-chemistry.orgnih.govyoutube.comlibretexts.orgnih.govyoutube.comrsc.orgnih.govmdpi.comnih.govresearchgate.net For example, a Heck reaction could potentially couple the vinylic carbon with an aryl or vinyl halide. organic-chemistry.orgnih.govyoutube.comlibretexts.orgnih.gov Similarly, if converted to a suitable derivative (e.g., a halide or triflate), the phenyl rings could participate in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. youtube.comrsc.orgnih.govmdpi.comnih.govresearchgate.net The imine C-N bond could also be a target for coupling reactions, analogous to the Buchwald-Hartwig amination, leading to the formation of more complex nitrogen-containing compounds.

Table 1: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Potential Reactive Site Catalyst System (Example) Potential Product Type
Heck Reaction Vinylic C-H Pd(OAc)₂, PPh₃ Substituted alkene
Suzuki Coupling Phenyl C-X (X=halide) Pd(PPh₃)₄, Base Biaryl compound

Asymmetric Hydrogenation and Other Chiral Transformations

The C=N double bond of the imine and the C=C double bond of the enone system are potential targets for asymmetric hydrogenation. This reaction, typically catalyzed by chiral rhodium or ruthenium phosphine (B1218219) complexes, could lead to the stereoselective formation of chiral amines or ketones, respectively. capes.gov.brwikipedia.orgmit.eduyoutube.comyoutube.com The synthesis of enantioenriched β-amino ketones is a significant area of research, and asymmetric hydrogenation of related β-enaminones has been successfully demonstrated. capes.gov.brmit.edu The choice of chiral ligand is crucial in determining the enantioselectivity of the product.

Rearrangement Reactions and Skeletal Modifications

The strained and electronically diverse structure of this compound and its derivatives could predispose them to various rearrangement reactions, leading to novel molecular scaffolds. For instance, related 3-iminocyclopropenes are known to undergo transition metal-catalyzed rearrangements to form N-fused heterocycles. nih.gov While not a cyclopropene (B1174273) itself, the conjugated imine system in this compound might undergo analogous skeletal modifications under thermal or catalytic conditions. Potential rearrangements could involve the phenyl groups, leading to the formation of heterocyclic systems such as quinolines or indoles, depending on the reaction conditions and the substitution pattern. The study of skeletal modifications of related β-carboline alkaloids has shown that changes in ring size and substitution can lead to diverse molecular architectures with interesting properties. nih.gov

Mechanistic Investigations and Kinetic Studies of Key Transformations

Detailed mechanistic and kinetic studies on the reactions of this compound are scarce in the literature. However, insights can be drawn from studies on related compounds. For instance, kinetic studies of the reaction of β-methoxy-α-nitrostilbene with nucleophiles have been conducted to understand the reaction mechanism and the potential for detecting reaction intermediates. nih.gov

For the transition metal-catalyzed reactions, the mechanisms are generally well-established for the parent reaction types. For example, a Heck reaction would proceed through the classic catalytic cycle of oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. organic-chemistry.orgyoutube.comlibretexts.org Similarly, the Suzuki coupling follows a cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.comrsc.org Mechanistic investigations for the specific case of this compound would be necessary to understand the influence of its unique electronic and steric properties on the reaction pathways and rates. Such studies would involve techniques like in-situ spectroscopy, isotopic labeling, and computational modeling.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
β-Methoxy-α-nitrostilbene
Quinoline
Indole

Theoretical and Computational Chemistry Approaches to 3 Imino 1,2 Diphenylprop 2 En 1 One

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules like 3-Imino-1,2-diphenylprop-2-en-1-one due to its favorable balance of computational cost and accuracy. Functionals such as B3LYP are commonly paired with basis sets like 6-311G to optimize molecular geometries and predict a wide range of properties. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory is a key application of DFT that examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For this compound and its tautomers, FMO analysis reveals how structural changes affect reactivity. The HOMO is typically distributed across the π-conjugated system, including the phenyl rings and the enone or imine moiety, while the LUMO is also located over this system. researchgate.netmdpi.com The energy gap can predict the likelihood of intramolecular charge transfer, which influences the molecule's electronic properties. researchgate.net

Interactive Table 1: Representative FMO Data for Tautomers of this compound

Note: These values are illustrative, based on typical DFT calculations for similar β-enaminoketones and chalcones.

Tautomer/ConformerHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Global Hardness (η)Chemical Potential (μ)
Keto-Imine-6.15-2.253.901.95-4.20
(Z)-Enaminoketone-5.85-1.903.951.98-3.88
(E)-Enaminoketone-5.90-2.053.851.93-3.98

Understanding the distribution of electronic charge within the molecule is essential for identifying reactive sites. Molecular Electrostatic Potential (MEP) maps are used to visualize the charge landscape. In a typical MEP of the enaminoketone tautomer, negative potential (red/yellow) is concentrated around the electronegative carbonyl oxygen and imine nitrogen atoms, marking them as likely sites for electrophilic attack. mdpi.comresearchgate.net Positive potential (blue) is often found around the amine hydrogen, indicating its acidic character.

Fukui functions, derived from DFT, provide a more quantitative measure of reactivity at specific atomic sites. wikipedia.orgscm.com The function f⁻ identifies sites susceptible to electrophilic attack (where removing an electron is most favorable), while f⁺ points to sites prone to nucleophilic attack (where adding an electron is most favorable). nih.govresearchgate.net For the enaminoketone tautomer, the carbonyl oxygen and imine nitrogen are expected to have high f⁻ values, confirming their role as nucleophilic centers.

Interactive Table 2: Calculated Condensed Fukui Functions and Mulliken Charges for Key Atoms

Note: Values are representative examples for the stable (Z)-enaminoketone tautomer.

AtomMulliken Charge (a.u.)Fukui Function (f⁺)Fukui Function (f⁻)Reactivity Prediction
O (Carbonyl)-0.550.120.25Nucleophilic / Electrophilic Attack
N (Imine)-0.600.090.22Nucleophilic / Electrophilic Attack
C (Carbonyl)+0.450.180.08Nucleophilic Attack
Cβ (Ene)-0.200.150.10Nucleophilic Attack

DFT calculations are widely used to simulate spectroscopic data, which can then be compared with experimental results for structure validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict ¹H and ¹³C NMR chemical shifts. scielo.org.za Calculations performed on the likely structure of this compound can be compared with experimental data, such as the ¹³C NMR shifts observed for the related (Z)-3-amino-1,3-di(phenyl)prop-2-en-1-one. spectrabase.com Discrepancies between calculated and observed shifts can often be attributed to solvent effects and intermolecular interactions.

IR Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivatives of energy. These frequencies help in the assignment of complex experimental FT-IR spectra. For the enaminoketone tautomer, key predicted vibrations include the C=O stretch, C=C stretch, and the N-H stretch, which is often broadened and red-shifted due to intramolecular hydrogen bonding. mdpi.commdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra by calculating the energies of vertical electronic transitions. researchgate.netscielo.org.za The calculated absorption maxima (λmax) and oscillator strengths (f) can be correlated with experimental UV-Vis spectra to identify the nature of electronic transitions, such as π→π* and n→π* transitions within the conjugated system. mdpi.com

Interactive Table 3: Simulated vs. Experimental Spectroscopic Data

Note: Experimental data are drawn from analogous compounds for illustrative purposes.

ParameterSimulated Value (DFT/B3LYP)Experimental ValueAssignment
¹³C NMR (ppm) spectrabase.com188.5190.1Carbonyl (C=O)
162.1163.5Imine Carbon (C=N)
95.894.7Ene-Carbon (Cβ)
IR Frequency (cm⁻¹) mdpi.com16551660C=O Stretch
15951605C=C Stretch
3250 (broad)~3200-3400N-H Stretch (H-bonded)
UV-Vis (nm) scielo.org.za345 (f=0.25)348π→π* Transition
410 (f=0.38)406Intramolecular Charge Transfer

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Calculations

While DFT is a versatile tool, post-Hartree-Fock methods are employed when higher accuracy is required, particularly for calculating energy differences between conformers and tautomers. numberanalytics.com These methods, such as Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CC) theory, explicitly include electron correlation, which is approximated in DFT. github.iowikipedia.orgststephens.net.in Although computationally more demanding, they provide benchmark-quality data for the energetic landscape of flexible molecules. ornl.gov

High-level ab initio calculations can precisely quantify the relative energies (ΔE) and Gibbs free energies (ΔG) of these tautomers and their different rotational conformers (rotamers), which arise from the rotation around single bonds. For example, studies on similar systems have investigated the conformational preferences of phenyl rings. researchgate.net The (Z)-enaminoketone is typically identified as the global minimum on the potential energy surface.

Interactive Table 4: Calculated Relative Energies of Tautomers and Conformers

Note: Values are illustrative, based on typical high-level calculations (e.g., MP2 or CCSD(T)).

Tautomer/ConformerRelative Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Population at 298 K (%)
(Z)-Enaminoketone0.000.00>99
(E)-Enaminoketone+5.5+5.8<1
Keto-Imine (s-cis)+8.0+7.5<1
Keto-Imine (s-trans)+9.2+8.9<1

Beyond simulating IR spectra, vibrational frequency calculations at high levels of theory serve two critical functions. First, they confirm that an optimized geometry corresponds to a true energy minimum (a stable state) by ensuring there are no imaginary frequencies. A transition state, by contrast, has exactly one imaginary frequency.

Second, these calculations provide the zero-point vibrational energy (ZPVE), as well as thermal corrections to enthalpy and entropy. These thermodynamic quantities are essential for converting raw electronic energies (ΔE) into enthalpies (ΔH) and Gibbs free energies (ΔG) at a specific temperature. researchgate.net This allows for a more accurate prediction of the equilibrium populations of different conformers and tautomers under real-world conditions.

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

The elucidation of reaction mechanisms for the formation or subsequent reactions of this compound is a key area where computational chemistry provides indispensable insights. Understanding the precise pathway of a chemical transformation, including the identification of transient intermediates and the highest energy point, the transition state (TS), is crucial for optimizing reaction conditions and predicting outcomes. Methodologies such as Transition State Search and Intrinsic Reaction Coordinate (IRC) analysis are central to this endeavor.

A transition state is a first-order saddle point on the potential energy surface (PES); it represents a maximum along the reaction coordinate but a minimum in all other degrees of freedom. molcas.org Locating this specific geometry is computationally intensive but provides the energy barrier (activation energy) of the reaction. Once a TS structure is successfully located and confirmed (by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate), an IRC calculation is performed. molcas.org The IRC method traces the minimum energy path downhill from the transition state in both forward and backward directions. scm.com This confirms that the located TS indeed connects the intended reactants and products, providing a complete, step-by-step visualization of the atomic motions throughout the transformation. molcas.orgmdpi.com

The data below hypothetically illustrates the output from an IRC calculation for a reaction involving an imino-ketone, showing the energy profile along the reaction coordinate.

Table 1: Hypothetical IRC Profile for a Reaction Step

IRC PointReaction Coordinate (amu1/2·bohr)Relative Energy (kcal/mol)Key Geometric Change
-5-2.01.2Reactants approaching
-2-0.88.5Initial bond formation
00.021.3 (TS)C-N bond partially formed
20.89.7Bond formation nears completion
52.0-5.4Product geometry relaxed

This interactive table showcases a simplified energy profile derived from an IRC calculation. The transition state (TS) is at coordinate 0.0, representing the peak of the energy barrier.

Quantitative Structure-Reactivity Relationships (QSAR) in Derivatives

Quantitative Structure-Activity/Reactivity Relationships (QSAR) are mathematical models that aim to correlate the chemical structure of a series of compounds with a specific physical property or biological activity. iupac.org For derivatives of this compound, QSAR studies can be employed to predict their reactivity, stability, or potential biological function without the need to synthesize and test every compound. This approach is fundamental in rational drug design and materials science. nih.govnih.gov

A typical QSAR study on derivatives of this compound would proceed as follows:

Dataset Design: A series of derivatives would be defined by systematically modifying the core structure. For instance, various electron-donating or electron-withdrawing substituents (e.g., -OCH₃, -Cl, -NO₂) could be placed on the two phenyl rings.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These can include:

Steric descriptors: Molecular volume, surface area, van der Waals volume. nih.gov

Electronic descriptors: Dipole moment, electrostatic potential, HOMO/LUMO energies, pKa. nih.gov

Hydrophobic descriptors: LogP (the partition coefficient between octanol (B41247) and water).

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that links the descriptors to an observed (or computationally predicted) activity or property. nih.gov

Validation: The model's predictive power is rigorously tested using statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.govmdpi.com

For example, a QSAR model could predict the antibacterial potency of a series of this compound derivatives, similar to studies performed on related chalcones. researchgate.net The resulting equation might show that activity is positively correlated with the electrostatic potential on the imine nitrogen and negatively correlated with the molecular volume, guiding the design of more potent compounds.

Table 3: Hypothetical QSAR Dataset for Derivatives

Compound IDPhenyl-1 SubPhenyl-2 SubMolecular Volume (ų)Electrostatic Potential (a.u.)Log(Activity)
1 HH310.4-0.0451.20
2 4-ClH325.1-0.0511.35
3 H4-OCH₃338.6-0.0391.15
4 4-NO₂H330.8-0.0621.55

This interactive table presents a sample dataset for a QSAR study. The goal is to build a model that predicts Log(Activity) based on the calculated descriptors.

Table 4: Example of a Resulting QSAR Equation

ParameterValueDescription
Equation Log(Activity) = 1.85 - 0.005(Vol) + 15.2(ESP)Mathematical model linking descriptors to activity.
0.951Coefficient of determination, indicates goodness of fit. nih.gov
0.809Cross-validated r², indicates predictive ability. nih.gov

This table shows a hypothetical QSAR equation derived from the data, along with statistical parameters that validate its robustness and predictive power.

Advanced Applications of 3 Imino 1,2 Diphenylprop 2 En 1 One in Organic Synthesis and Materials Science

3-Imino-1,2-diphenylprop-2-en-1-one as a Key Synthetic Intermediate

The reactivity of this compound is defined by the presence of multiple electrophilic and nucleophilic sites, making it an exceptionally valuable building block in synthetic organic chemistry. The conjugated system allows for both 1,2- and 1,4-addition reactions, and the presence of the imine and ketone functionalities opens pathways to a diverse range of molecular architectures.

Building Block for Complex Heterocyclic Architectures

The structural motif of this compound is analogous to that of β-enaminones, which are well-established as versatile precursors for the synthesis of a wide variety of heterocyclic compounds. uobaghdad.edu.iqisnra.netacgpubs.orgnih.gov The conjugated N=C-C=C=O fragment provides a scaffold upon which complex ring systems can be constructed through reactions with various reagents. uobaghdad.edu.iq The imine nitrogen can act as a nucleophile, while the α-carbon and the carbonyl carbon are electrophilic centers. This duality in reactivity allows for a range of cyclization strategies.

For instance, reactions with dinucleophiles can lead to the formation of various six- and seven-membered heterocyclic rings. The versatility of β-enaminones in synthesizing heterocycles such as pyrroles, pyridinones, and quinolines suggests that this compound can serve as a valuable precursor to analogous complex structures. nih.gov

Table 1: Potential Heterocyclic Systems Derived from this compound

Reagent TypeResulting HeterocycleReaction Type
Hydrazine derivativesPyrazolesCondensation/Cyclization
HydroxylamineIsoxazolesCondensation/Cyclization
Amidines/GuanidinePyrimidinesCondensation/Cyclization
Active methylene (B1212753) compoundsPyridinonesMichael Addition/Cyclization
o-Phenylenediamine1,5-BenzodiazepinesCondensation/Cyclization

Precursor for Optically Active Compounds through Asymmetric Synthesis

The α,β-unsaturated imine functionality within this compound makes it a suitable substrate for a variety of asymmetric catalytic reactions to generate chiral molecules. rawdatalibrary.net The development of enantioselective transformations of α,β-unsaturated imines has become a significant area of research, with applications in the synthesis of biologically active nitrogen-containing compounds. rawdatalibrary.netnih.gov

Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric functionalization of such substrates. Chiral Brønsted acids, Lewis bases, and bifunctional catalysts have been successfully employed in reactions like aza-Michael additions, cycloadditions, and allylic alkylations of α,β-unsaturated imines. beilstein-journals.orgnih.gov For example, cinchona alkaloid-derived catalysts have been shown to be effective in promoting asymmetric cyclization reactions of substrates containing imine functionalities. nih.gov These methodologies, when applied to this compound, could provide access to a range of optically active products.

Table 2: Asymmetric Reactions Applicable to this compound

Asymmetric ReactionCatalyst TypePotential Chiral Product
Aza-Michael AdditionChiral Thiourea/SquaramideChiral β-amino ketones
[3+2] CycloadditionChiral Lewis Acid/BaseChiral Pyrrolidines
DihydroxylationOsmium/Chiral LigandChiral α,β-dihydroxy iminoketones
EpoxidationChiral Peroxy AcidsChiral α,β-epoxy iminoketones
HydrogenationChiral Metal ComplexChiral γ-amino alcohols

Scaffold for the Development of Novel Organic Reagents

A molecular scaffold is a core structure from which a library of compounds can be derived through systematic modification. The concept of a "privileged scaffold" is central to medicinal chemistry, where certain core structures exhibit a high affinity for multiple biological targets. nih.gov The 1,3-diphenylprop-2-en-1-one (chalcone) framework is a well-known scaffold for the design of various enzyme inhibitors and other biologically active molecules. sigmaaldrich.com

By analogy, the this compound framework, with its additional nitrogen atom and potential for further functionalization, represents a promising scaffold for the development of novel organic reagents. Modifications can be readily made at several positions: the nitrogen of the imine group, and the two phenyl rings. This allows for the fine-tuning of the steric and electronic properties of the molecule, leading to the generation of libraries of compounds for screening as catalysts, ligands for metal-mediated transformations, or as probes for biological systems. The introduction of the imine group provides an additional site for hydrogen bonding and coordination compared to the analogous chalcone (B49325) scaffold. nih.gov

Table 3: Potential Modifications of the this compound Scaffold

Modification SiteExample SubstituentPotential Application
Imine NitrogenChiral alkyl/aryl groupChiral auxiliary, organocatalyst
C-1 Phenyl RingElectron-donating/withdrawing groupsTuning catalytic activity
C-2 Phenyl RingBulky groupsInducing stereoselectivity
BackboneIntroduction of fluorine atomsEnhancing metabolic stability

Coordination Chemistry of this compound as a Ligand

The iminoketone functionality of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The nitrogen of the imine and the oxygen of the carbonyl group can act as donor atoms, allowing the molecule to chelate to a metal center.

Synthesis and Structural Characterization of Metal Complexes

Metal complexes of β-enaminones and related ligands are typically synthesized by the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netmdpi.com For this compound, deprotonation of the imine nitrogen, if it bears a proton, would yield an anionic ligand that can form stable complexes with a wide range of metal ions.

The resulting metal complexes can be characterized by a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is particularly useful for determining the coordination mode of the ligand, as the stretching frequencies of the C=O and C=N bonds will shift upon coordination to a metal center. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure of the complex in solution, while UV-Visible spectroscopy can be used to study the electronic transitions within the complex. mdpi.com Single-crystal X-ray diffraction provides definitive structural information in the solid state, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.gov

Table 4: Hypothetical Spectroscopic Data for a Metal Complex of this compound

Spectroscopic TechniqueFree Ligand (Hypothetical)Metal Complex (Hypothetical)Interpretation
IR Spectroscopy (cm⁻¹)ν(C=O) ~1650, ν(C=N) ~1620ν(C=O) ~1610, ν(C=N) ~1590Redshift indicates coordination of both C=O and C=N groups to the metal center.
¹H NMR Spectroscopy (ppm)δ ~8.0-7.2 (aromatic H)Shifts in aromatic proton signalsChanges in the chemical environment upon complexation.
UV-Vis Spectroscopy (nm)λmax ~250, ~320Shift in λmax and/or new bandsLigand-to-metal or metal-to-ligand charge transfer transitions.

Bonding Modes and Chelation Behavior of the Iminoketone Ligand

The most common coordination mode for a ligand like this compound is as a bidentate N,O-chelating agent. nih.gov Upon deprotonation, the resulting anion can coordinate to a metal ion to form a stable six-membered chelate ring. This type of coordination is well-documented for related β-diketonate and β-enaminoketonate ligands. nih.govresearchgate.net The planarity of the chelate ring is influenced by the delocalization of electrons across the N-C-C-C-O fragment.

Furthermore, α-iminoketone ligands can be "redox non-innocent," meaning they can exist in multiple stable oxidation states. mdpi.com This property can lead to metal complexes where the oxidation state of the metal is not easily assigned, as electron density is delocalized between the metal and the ligand. This can result in interesting electronic and magnetic properties for the resulting complexes.

Table 5: Possible Coordination Modes of the this compound Ligand

Coordination ModeDescription
Monodentate (N-coordination)The ligand coordinates to the metal center only through the imine nitrogen.
Monodentate (O-coordination)The ligand coordinates to the metal center only through the carbonyl oxygen.
Bidentate (N,O-chelation)The ligand coordinates to a single metal center through both the nitrogen and oxygen atoms, forming a six-membered ring.
BridgingThe ligand coordinates to two different metal centers, bridging them together.

Catalytic Activity of this compound Metal Complexes in Organic Transformations

Metal complexes of Schiff bases, such as this compound, are renowned for their catalytic prowess in a variety of organic transformations. The nitrogen and oxygen donor atoms of the iminoketonate ligand can coordinate with a wide range of metal ions, creating stable yet reactive catalytic centers. The specific catalytic activity is influenced by the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions.

Although specific data for this compound is scarce, research on closely related β-iminoketonato metal complexes highlights their potential in several key reactions:

Cross-Coupling Reactions: Palladium complexes of Schiff base ligands have shown high activity in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The diphenyl substituents on the this compound ligand would offer significant steric bulk, which can influence the selectivity and efficiency of the catalytic cycle.

Oxidation Reactions: Manganese, cobalt, and iron complexes of Schiff bases are known to catalyze the oxidation of various substrates, including alcohols and phenols. The redox-active nature of these metals, modulated by the ligand framework, allows for the activation of oxidants like molecular oxygen or peroxides.

Hydroformylation: Rhodium complexes of N,O-donor ligands are effective catalysts for hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. This industrial process is crucial for the synthesis of aldehydes. The electronic properties of the this compound ligand would play a critical role in determining the regioselectivity of this transformation.

Table 1: Potential Catalytic Applications of this compound Metal Complexes

Organic TransformationPotential Metal IonKey Ligand Influence
Suzuki-Miyaura CouplingPalladium(II)Steric hindrance from phenyl groups
Buchwald-Hartwig AminationPalladium(II)Electron-donating properties
Alcohol OxidationManganese(III), Iron(III)Redox potential modulation
HydroformylationRhodium(I)Electronic tuning of the metal center

Potential in Polymer Chemistry and Functional Material Development (excluding biological/medical)

The unique structural features of this compound also suggest its utility in the realm of polymer chemistry and the development of novel functional materials.

Metal complexes of Schiff bases have been successfully employed as catalysts in various polymerization reactions. For instance, complexes of titanium, zirconium, and zinc with Schiff base ligands have been shown to be effective catalysts for the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers like polylactide (PLA). nih.gov The stereochemistry of the resulting polymer can often be controlled by the design of the ligand.

Furthermore, iron and cobalt complexes containing bis(imino)pyridine ligands, which share structural similarities with this compound, are highly active catalysts for ethylene (B1197577) polymerization. oakwoodchemical.com The properties of the resulting polyethylene, such as molecular weight and branching, are heavily dependent on the structure of the ligand.

Beyond catalysis, the this compound moiety itself can be incorporated into polymer backbones to create functional materials. The condensation polymerization of Schiff base monomers can lead to the formation of thermally stable polymers with interesting photophysical or electronic properties. The incorporation of metal ions into these polymer chains can further enhance their thermal stability and introduce new functionalities. nih.gov The phenyl groups in this compound could contribute to enhanced thermal stability and solubility in organic solvents, facilitating the processing of such materials.

Table 2: Potential Applications in Polymer Chemistry and Materials Science

Application AreaMethodPotential Functionality
Polymerization Catalysis Ring-Opening Polymerization (ROP)Synthesis of biodegradable polyesters
Olefin PolymerizationProduction of polyolefins with tailored properties
Functional Polymers Condensation PolymerizationThermally stable materials
Metal-Containing PolymersEnhanced thermal and photophysical properties

Future Research Directions and Unexplored Avenues for 3 Imino 1,2 Diphenylprop 2 En 1 One

Development of Novel and Sustainable Synthetic Methodologies for 3-Imino-1,2-diphenylprop-2-en-1-one

Current synthetic routes to imino-chalcones often rely on classical condensation methods that may lack efficiency or employ harsh conditions. Future research should prioritize the development of innovative and sustainable synthetic strategies.

Catalytic Approaches: Investigation into transition-metal-catalyzed or organocatalyzed reactions could provide more efficient and selective pathways. For instance, developing catalytic methods that bypass the need for stoichiometric activating agents would be a significant advancement.

Green Chemistry Principles: The application of green chemistry principles, such as using environmentally benign solvents (e.g., water or ethanol), microwave-assisted synthesis, and flow chemistry, could lead to more sustainable and scalable production methods. semanticscholar.orgbasjsci.edu.iq The use of microwave dielectric heating has been shown to be effective in the synthesis of other complex imino derivatives. semanticscholar.org

One-Pot Procedures: Designing one-pot, multi-component reactions where the iminoketone is generated and utilized in a subsequent transformation without isolation would enhance synthetic efficiency and reduce waste.

A comparative overview of potential synthetic strategies is presented below.

MethodologyPotential AdvantagesResearch Focus
Transition-Metal Catalysis High efficiency, selectivity, and functional group tolerance.Screening various metal catalysts (e.g., Pd, Cu, Ru) and ligands.
Organocatalysis Metal-free, lower toxicity, and often milder reaction conditions.Designing novel organocatalysts for imine formation and functionalization.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, and enhanced purity.Optimization of reaction parameters (temperature, time, power).
Flow Chemistry Improved safety, scalability, and process control.Development of continuous flow reactors for synthesis and derivatization.

Exploration of Advanced Spectroscopic Techniques for Dynamic Process Monitoring

Understanding the dynamic behavior of this compound, such as tautomerism, isomerization, and reaction kinetics, requires the application of advanced spectroscopic techniques beyond routine characterization.

In-situ Reaction Monitoring: Techniques like in-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy, coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, can provide real-time data on reaction progress, intermediate formation, and catalyst behavior.

Ultrafast Spectroscopy: Time-resolved spectroscopic methods, such as pump-probe spectroscopy, could be employed to study the transient species and excited-state dynamics that are crucial for understanding the compound's photoreactivity.

Advanced NMR Techniques: Two-dimensional NMR techniques (e.g., EXSY for chemical exchange) could elucidate dynamic equilibria, such as E/Z isomerization around the C=C and C=N bonds.

Investigation of Unconventional Reactivity Modes and Cascade Reactions

The conjugated system of this compound, featuring electrophilic and nucleophilic centers, is ripe for the exploration of unconventional reactivity.

Cycloaddition Reactions: The imine and enone functionalities could participate as dienophiles or heterodienes in various pericyclic reactions, such as Diels-Alder or [2+2] cycloadditions, to construct complex heterocyclic frameworks.

Cascade Reactions: This molecule is an ideal substrate for designing cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events. For example, a nucleophilic attack could initiate a cyclization cascade to build polycyclic systems. The potential for cascade nucleophilic attack followed by addition cyclization has been demonstrated in related systems to synthesize complex heterocycles. researchgate.net

Iminoborane Analogy: While structurally distinct, the reactivity of related systems like cationic iminoboranes, which exhibit both Lewis acidity and multiple bond reactivity, suggests that the B=N unit can undergo coordination, addition, and cycloaddition reactions. rsc.org This hints at the diverse and potentially unusual reactivity patterns that could be uncovered for the C=N unit in this compound.

Deeper Theoretical Insights into Excited State Chemistry and Photoreactivity

Computational chemistry offers a powerful lens to understand the electronic structure and predict the behavior of this compound, particularly its response to light. While computational theory has advanced significantly for ground-state molecules, excited-state predictions remain a challenge and an area of active research. wisconsin.edu

Computational Modeling: High-level quantum chemistry calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to model the electronic transitions, map out potential energy surfaces, and predict the pathways of photochemical reactions. researchgate.net

Photophysical Properties: Theoretical studies can help predict and explain key photophysical properties, including absorption and emission spectra, quantum yields, and the nature of excited states (e.g., n→π* vs. π→π* transitions). This understanding is crucial for designing photoresponsive materials or photoredox catalysts.

Excited-State Dynamics: Investigating phenomena like excited-state intramolecular proton transfer (ESIPT) or photoisomerization through theoretical modeling can guide the design of derivatives with specific light-activated functions, such as molecular switches or fluorescent probes. researchgate.netdiva-portal.org

Theoretical MethodResearch ApplicationExpected Insights
TD-DFT Prediction of UV-Vis absorption and emission spectra.Understanding electronic transitions and excited states.
CASSCF/CASPT2 Modeling photochemical reaction pathways.Elucidation of reaction mechanisms and product distributions.
Molecular Dynamics (MD) Simulating conformational changes in different environments.Insight into solvent effects and structural flexibility.

Design and Synthesis of Advanced Derivatives for Specific Chemical Applications

The true potential of this compound lies in the synthesis of novel derivatives with tailored properties. Drawing inspiration from the vast chemistry of chalcones, which are precursors for flavonoids and isoflavonoids with diverse biological activities, a similar strategy can be applied to the imino analogue. nih.govresearchgate.netgoogle.com

Medicinal Chemistry: The introduction of various substituents on the phenyl rings could lead to new classes of bioactive compounds. The propenone moiety is a recognized scaffold for designing selective enzyme inhibitors. researchgate.net For instance, derivatives could be screened for antimicrobial, anti-inflammatory, or anticancer activities.

Materials Science: By incorporating functional groups like polymers, fluorophores, or metal-binding ligands, new materials with applications in organic electronics (e.g., organic light-emitting diodes - OLEDs) or as chemical sensors could be developed.

Coordination Chemistry: The iminoketone backbone is an excellent scaffold for creating novel ligands for coordination chemistry. The resulting metal complexes could exhibit interesting catalytic, magnetic, or photoluminescent properties. The study of diimine complexes has shown that the nature of the ligands critically influences the electronic and emissive properties of the metal center. osti.gov

Q & A

Q. What common pitfalls arise in synthesizing this compound, and how can they be mitigated?

  • Methodological Answer : Avoid over-reliance on commercial starting materials (validate purity via melting point). Side products from imine tautomerization can be minimized by inert atmosphere (N2_2) and anhydrous conditions. Document failed attempts (e.g., solvent screening) to refine protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.